Di(1h-imidazol-1-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(1h-imidazol-1-yl)dimethylsilane is a chemical compound with the molecular formula C8H12N4Si It is characterized by the presence of two imidazole rings attached to a dimethylsilane group
Mechanism of Action
Target of Action
Di(imidazol-1-yl)-dimethylsilane, as an imidazole derivative, has a broad range of potential targets due to the versatile nature of imidazole compounds . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to interfere with the quorum sensing (QS) system in Pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
Imidazole derivatives have been reported to have various effects, such as significant inhibition of pyocyanin, 2-alkyl-4(1h)-quinolones production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(1h-imidazol-1-yl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2 Imidazole+Dimethyldichlorosilane→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(1h-imidazol-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The imidazole rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the imidazole rings under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
Di(1h-imidazol-1-yl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: this compound is used in the production of specialty polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Di(1h-imidazol-1-yl)methylsilane
- Di(1h-imidazol-1-yl)ethylsilane
- Di(1h-imidazol-1-yl)phenylsilane
Uniqueness
Di(1h-imidazol-1-yl)dimethylsilane is unique due to its specific combination of imidazole rings and dimethylsilane group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Di(1H-imidazol-1-yl)dimethylsilane is a compound that exhibits a range of biological activities due to its imidazole moieties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in various fields.
This compound is characterized by the presence of two imidazole rings and a dimethylsilane group. The imidazole structure contributes to its diverse biological interactions, making it a valuable compound in medicinal chemistry and materials science.
Target Interactions
Imidazole derivatives, including this compound, interact with various biological targets. These interactions often involve the formation of hydrogen bonds with amino acids in target proteins, leading to modulation of enzymatic activities and cellular processes.
Biochemical Pathways
Research indicates that imidazole derivatives can influence significant biochemical pathways. For instance, they have been shown to interfere with the quorum sensing (QS) system in Pseudomonas aeruginosa, which is crucial for bacterial virulence and biofilm formation. This interference results in reduced expression of virulence genes and biofilm maturation.
Biological Activities
This compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have reported that imidazole derivatives possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial communication systems enhances its effectiveness .
- Antitumor Activity : Imidazole compounds are known for their potential in cancer therapy. They may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant inhibition zones against common bacterial strains. The findings are summarized in the table below:
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 20 (E. coli) |
Reference Drug (Streptomycin) | 28 (E. coli) |
This data highlights the compound's potential as an antibacterial agent .
Antitumor Activity
In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism was linked to its ability to interfere with mitochondrial function, similar to other known anticancer agents .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Drug Development : Its unique structure makes it an attractive scaffold for developing new therapeutic agents targeting bacterial infections and cancer.
- Material Science : The compound is utilized in synthesizing specialty polymers with enhanced properties due to its silane component.
Properties
IUPAC Name |
di(imidazol-1-yl)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAXRSCCGNYTLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(N1C=CN=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.